Ampreloxetine TFA

norepinephrine transporter serotonin transporter binding selectivity

Ampreloxetine TFA (TD-9855) is an investigational norepinephrine reuptake inhibitor distinguished by a 30-40h plasma half-life enabling once-daily dosing, 4-10:1 NET/SERT selectivity, and a clinical profile showing no supine hypertension exacerbation—unlike atomoxetine or midodrine. For translational nOH research, its human PET-validated NET occupancy (EC50 1.21 ng/mL) and 71% plasma NE elevation ensure reproducible target engagement. Choose this compound to eliminate confounding serotonergic effects and avoid the PK liabilities of shorter-acting NRIs.

Molecular Formula C20H19F6NO3
Molecular Weight 435.4 g/mol
Cat. No. B15136792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpreloxetine TFA
Molecular FormulaC20H19F6NO3
Molecular Weight435.4 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=CC=C2COC3=C(C=C(C=C3F)F)F.C(=O)(C(F)(F)F)O
InChIInChI=1S/C18H18F3NO.C2HF3O2/c19-14-9-16(20)18(17(21)10-14)23-11-13-3-1-2-4-15(13)12-5-7-22-8-6-12;3-2(4,5)1(6)7/h1-4,9-10,12,22H,5-8,11H2;(H,6,7)
InChIKeyMDURTULDKWJPAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ampreloxetine TFA: A Long-Acting Investigational Norepinephrine Reuptake Inhibitor for Neurogenic Orthostatic Hypotension Research


Ampreloxetine (TD-9855) TFA is an investigational, orally bioavailable small molecule that acts as a norepinephrine reuptake inhibitor (NRI) with a defined 4- to 10-fold selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) [1]. The compound exhibits an extended plasma half-life of 30-40 hours, supporting once-daily dosing regimens [2]. Its development program is specifically focused on symptomatic neurogenic orthostatic hypotension (nOH) in patients with autonomic failure, with a targeted efficacy signal observed in multiple system atrophy (MSA) populations [3].

Ampreloxetine TFA: Why Substitution with Standard NRIs or SNRIs Risks Compromised Research Outcomes


Substituting Ampreloxetine TFA with alternative norepinephrine reuptake inhibitors (NRIs) such as atomoxetine or reboxetine, or serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine, carries significant risk of altering experimental outcomes due to fundamental differences in pharmacokinetic half-life, transporter occupancy profiles, and clinical pharmacodynamic effects. Ampreloxetine's extended half-life (30-40 hours) enables sustained, once-daily NET inhibition [1], contrasting sharply with the shorter half-lives of atomoxetine (approximately 5 hours) and reboxetine (approximately 13 hours) which require multiple daily doses to maintain target engagement. Furthermore, its unique NET/SERT selectivity ratio of 4-10:1 [2] and a plasma NET occupancy EC50 of 1.21 ng/mL [3] differ markedly from comparators, leading to distinct neurochemical signatures and clinical outcomes, including a unique lack of supine hypertension exacerbation [4].

Ampreloxetine TFA: Quantifiable Differentiation Versus NRIs and SNRIs in Preclinical and Clinical Studies


Superior NET/SERT Selectivity Ratio in Human Transporter Assays

Ampreloxetine demonstrates a 4- to 10-fold higher inhibitory selectivity for norepinephrine (NE) reuptake over serotonin (5-HT) reuptake at human transporters in vitro [1]. In comparison, atomoxetine shows a NET:SERT selectivity ratio of approximately 4.5:1 based on Ki values [2], while duloxetine exhibits the opposite profile with preferential SERT occupancy and a SERT:NET ED50 ratio of approximately 1:9 in rat spinal cord [3]. Reboxetine is a highly selective NRI with a NET:SERT selectivity ratio of over 600:1 [4].

norepinephrine transporter serotonin transporter binding selectivity monoamine reuptake inhibitor

Extended Plasma Half-Life Enabling Once-Daily Dosing Versus Atomoxetine and Reboxetine

Ampreloxetine exhibits a plasma elimination half-life of 30-40 hours in humans [1]. In contrast, atomoxetine has a half-life of approximately 5 hours in extensive metabolizers [2], while reboxetine has a half-life of approximately 13 hours [3]. This difference translates to Ampreloxetine requiring once-daily administration to maintain steady-state plasma concentrations over 24 hours [4], whereas atomoxetine is typically dosed twice daily [2].

pharmacokinetics half-life once-daily dosing sustained inhibition

High CNS NET Occupancy at Low Plasma Concentrations Versus Atomoxetine

In a human PET imaging study, Ampreloxetine achieved >75% projected steady-state NET occupancy at doses greater than 4 mg, with a plasma EC50 for NET occupancy estimated at 1.21 ng/mL [1]. In comparison, atomoxetine requires a plasma IC50 of 31±10 ng/mL to achieve NET occupancy [2].

CNS occupancy NET PET imaging plasma EC50

Robust Increase in Plasma Norepinephrine Biomarker Confirming Sustained NET Inhibition In Vivo

In a Phase II clinical study of nOH patients, Ampreloxetine treatment (median dose 10 mg once daily) significantly increased plasma norepinephrine (NE) by 71% (p<0.005) and decreased the intraneuronal NE metabolite 3,4-dihydroxyphenylglycol (DHPG) by 22% (p<0.05) compared to baseline [1]. The NE:DHPG ratio also significantly increased (p<0.001) [1]. While atomoxetine has been shown to increase standing blood pressure and improve nOH symptoms in a proof-of-concept study [2], direct comparative biomarker data with Ampreloxetine are not available in a head-to-head trial.

biomarker norepinephrine DHPG pharmacodynamics NET inhibition

Unique Cardiovascular Safety Profile: Lack of Supine Hypertension Exacerbation

In a Phase II trial of nOH patients, Ampreloxetine did not significantly increase supine blood pressure, a critical safety concern for pressor agents used in this population [1]. In contrast, the approved pressor agent midodrine carries a boxed warning for supine hypertension [2], and atomoxetine has been shown to increase supine blood pressure in nOH patients by approximately 13 mm Hg systolic [3].

supine hypertension cardiovascular safety nOH pressor agents

Ampreloxetine TFA: Prioritized Research Applications Based on Quantified Differentiation


Investigating Sustained NET Inhibition in nOH Models Requiring Once-Daily Dosing

Ampreloxetine's 30-40 hour half-life [1] and sustained plasma NE elevation [2] make it the preferred choice for chronic nOH studies in autonomic failure animal models where consistent, once-daily target engagement is critical to mimic potential clinical dosing regimens. This PK/PD profile overcomes the need for multiple daily doses required by shorter-acting NRIs like atomoxetine [3].

Probing CNS NET Occupancy with Minimal SERT Engagement

The compound's 4-10:1 NET:SERT selectivity [4] and high NET occupancy at low plasma levels (EC50 1.21 ng/mL) [5] position it as a valuable tool for dissecting noradrenergic signaling in the CNS, particularly in behavioral or autonomic studies where confounding serotonergic effects must be minimized.

Evaluating Pressor Effects with Reduced Risk of Supine Hypertension

Given the differentiated cardiovascular profile showing no exacerbation of supine hypertension in Phase II trials [6], Ampreloxetine is uniquely suited for cardiovascular pharmacology studies in nOH models where the goal is to increase orthostatic blood pressure without inducing dangerous nocturnal supine hypertension, a limitation of comparators like atomoxetine [7] and midodrine [8].

Translational Studies Correlating NET Occupancy with Functional Autonomic Outcomes

The availability of human PET occupancy data (EC50 1.21 ng/mL for NET) [9] coupled with clinical biomarker validation (71% increase in plasma NE) [10] enables robust translational research to correlate in vivo NET occupancy with functional improvements in orthostatic tolerance and autonomic function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ampreloxetine TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.